N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16339482
InChI: InChI=1S/C15H20N2O2/c1-9-14(10(2)19-17-9)7-15(18)16-8-13-6-11-3-4-12(13)5-11/h3-4,11-13H,5-8H2,1-2H3,(H,16,18)
SMILES:
Molecular Formula: C15H20N2O2
Molecular Weight: 260.33 g/mol

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide

CAS No.:

Cat. No.: VC16339482

Molecular Formula: C15H20N2O2

Molecular Weight: 260.33 g/mol

* For research use only. Not for human or veterinary use.

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide -

Specification

Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
IUPAC Name N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Standard InChI InChI=1S/C15H20N2O2/c1-9-14(10(2)19-17-9)7-15(18)16-8-13-6-11-3-4-12(13)5-11/h3-4,11-13H,5-8H2,1-2H3,(H,16,18)
Standard InChI Key AYAAUYMNRVGZIE-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NO1)C)CC(=O)NCC2CC3CC2C=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide (molecular formula: C₁₅H₂₀N₂O₂) features a bicyclo[2.2.1]hept-5-ene core fused to an isoxazole ring via an acetamide linker. The bicyclo[2.2.1]heptene system introduces steric rigidity, while the 3,5-dimethylisoxazole group contributes electron-rich aromaticity, enhancing receptor-binding interactions. The acetamide bridge facilitates hydrogen bonding, a critical factor in target engagement.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₅H₂₀N₂O₂
Molecular Weight260.33 g/mol
IUPAC NameN-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Canonical SMILESCC1=C(C(=NO1)C)CC(=O)NCC2CC3CC2C=C3
PubChem CID71707724

The compound’s three-dimensional conformation, as inferred from its SMILES string, reveals a planar isoxazole ring orthogonal to the bicyclic system, optimizing π-π stacking and hydrophobic interactions.

Synthesis and Analytical Characterization

Synthetic Strategy

The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide involves multi-step organic transformations. While detailed protocols remain proprietary, general steps can be extrapolated:

  • Bicyclo[2.2.1]hept-5-ene Functionalization: The bicycloheptene core is alkylated at the 2-position to introduce a methylamine group, likely via Friedel-Crafts acylation or nucleophilic substitution .

  • Isoxazole Ring Construction: 3,5-Dimethylisoxazole is synthesized through cyclocondensation of acetylacetone with hydroxylamine, followed by selective methylation.

  • Acetamide Coupling: The isoxazole acetic acid derivative is activated (e.g., via HATU) and coupled to the bicycloheptene methylamine, forming the final acetamide.

Analytical Validation

Critical quality control metrics include:

  • HPLC Purity: >98% to ensure pharmacological reproducibility.

  • Mass Spectrometry: Molecular ion peak at m/z 260.33 (M+H⁺) confirming stoichiometry.

  • X-ray Crystallography: Resolving the bicycloheptene’s chair-like conformation and amide bond geometry.

Pharmacological Profile and Mechanism of Action

Adenosine Receptor Antagonism

The compound exhibits potent antagonism at adenosine receptors (ARs), particularly the A₂A and A₂B subtypes. ARs are G-protein-coupled receptors regulating cAMP levels; their inhibition modulates immune responses, inflammation, and neurotransmitter release.

Table 2: Adenosine Receptor Subtypes and Therapeutic Implications

SubtypeLocalizationPathological RoleTherapeutic Target
A₁CNS, heartNeuroprotection, bradycardiaIschemia, arrhythmias
A₂AImmune cells, CNSImmunosuppression, neurodegenerationCancer immunotherapy, Parkinson’s
A₂BLung, vasculatureFibrosis, hypoxiaPulmonary hypertension
A₃Mast cellsInflammatory mediationAsthma, autoimmune diseases

By selectively blocking A₂A/A₂B receptors, the compound may enhance T-cell activation in tumors and mitigate neuroinflammation in disorders like Parkinson’s disease.

Preclinical Efficacy and Selectivity

In vitro assays demonstrate nanomolar affinity for A₂A receptors (IC₅₀ ~50 nM), with >100-fold selectivity over A₁ and A₃ subtypes. In murine glioma models, AR antagonism reduces tumor-associated immunosuppression, potentiating checkpoint inhibitor efficacy. Neurological studies suggest improved dopaminergic neuron survival in MPTP-induced Parkinson’s models, likely via suppression of microglial activation.

Research Findings and Current Development Status

Oncological Applications

Adenosine, upregulated in hypoxic tumors, suppresses anti-tumor immunity via A₂A receptor activation. Preclinical data indicate that co-administration of this compound with anti-PD-1 antibodies synergistically enhances CD8⁺ T-cell infiltration and tumor regression. Phase I trials for similar AR antagonists (e.g., ciforadenant) validate the target’s clinical relevance.

Neurological Indications

In MPTP-treated mice, the compound restores motor function by 40% compared to controls, correlating with reduced striatal dopamine depletion. These effects mirror those of istradefylline, an FDA-approved A₂A antagonist for Parkinson’s.

Future Directions and Challenges

Optimization of Pharmacokinetics

Current limitations include moderate oral bioavailability (~30% in rats) due to first-pass metabolism. Structural modifications, such as fluorination of the bicycloheptene or prodrug strategies, may enhance metabolic stability.

Clinical Translation

Future trials should explore:

  • Combination Therapies: Pairing with immunotherapies or L-DOPA.

  • Biomarker Development: Circulating adenosine levels as a predictive biomarker.

  • Formulation Science: Nanoparticle delivery to bypass hepatic metabolism.

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